
9H-Carbazole, 9-acetyl-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole, 9-acetyl-3-nitro- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of carbazole derivatives, which have been found to possess a range of interesting biological activities. In
Mécanisme D'action
The mechanism of action of 9H-Carbazole, 9-acetyl-3-nitro- is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and proliferation. In particular, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9H-Carbazole, 9-acetyl-3-nitro- are still being studied, but it has been found to possess a range of interesting properties. For example, this compound has been found to possess antioxidant properties, which may be beneficial for protecting cells against oxidative stress. Additionally, 9H-Carbazole, 9-acetyl-3-nitro- has been found to possess anti-inflammatory properties, which may be useful for treating a range of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 9H-Carbazole, 9-acetyl-3-nitro- in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for use in a range of research applications. Additionally, this compound has been found to possess a range of interesting biological activities, making it a potential candidate for use in drug discovery and other applications. However, one limitation of using 9H-Carbazole, 9-acetyl-3-nitro- in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are many potential future directions for research on 9H-Carbazole, 9-acetyl-3-nitro-. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Additionally, future research could focus on synthesizing and testing new derivatives of 9H-Carbazole, 9-acetyl-3-nitro- with improved biological activities. Finally, this compound could be further studied for its potential applications in materials science, such as in the development of new electronic devices.
Méthodes De Synthèse
The synthesis of 9H-Carbazole, 9-acetyl-3-nitro- is typically achieved through a multi-step process that involves the condensation of 9H-carbazole with acetic anhydride, followed by nitration using a mixture of nitric acid and sulfuric acid. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
9H-Carbazole, 9-acetyl-3-nitro- has been studied for its potential applications in a range of scientific research areas, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, this compound has been used as a building block for the synthesis of other carbazole derivatives with interesting biological activities. In materials science, 9H-Carbazole, 9-acetyl-3-nitro- has been found to possess interesting optoelectronic properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as well as for its antibacterial and antifungal properties.
Propriétés
Numéro CAS |
89672-04-8 |
|---|---|
Nom du produit |
9H-Carbazole, 9-acetyl-3-nitro- |
Formule moléculaire |
C14H10N2O3 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
1-(3-nitrocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C14H10N2O3/c1-9(17)15-13-5-3-2-4-11(13)12-8-10(16(18)19)6-7-14(12)15/h2-8H,1H3 |
Clé InChI |
YGPZTMZYXJDGSK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
SMILES canonique |
CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



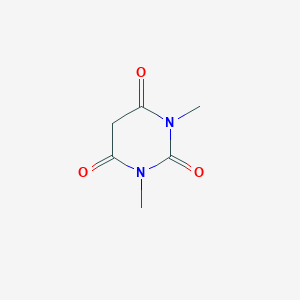
![1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone](/img/structure/B188463.png)
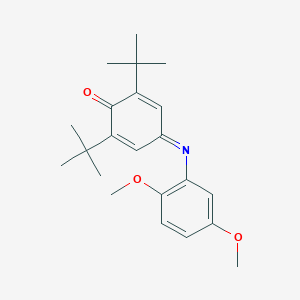

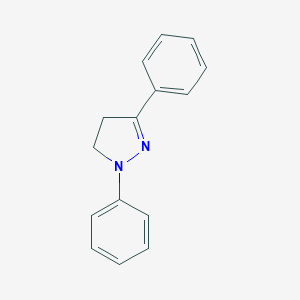
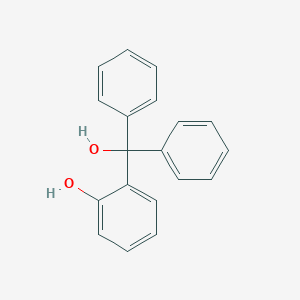

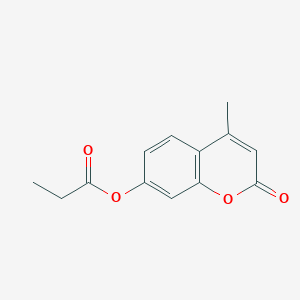
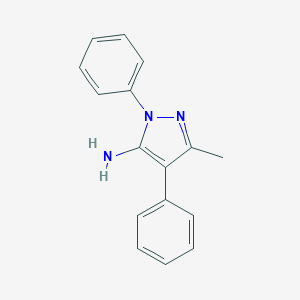
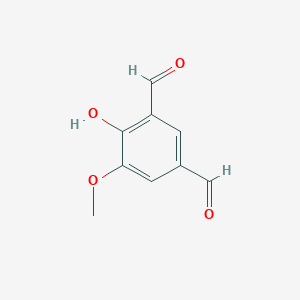


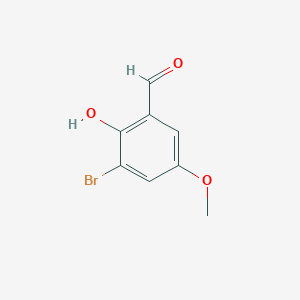
![2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B188481.png)